Allosteric D1B Dopamine Receptor Potency: Furan-2-yl Analog vs. Target Scaffold
Although direct D1B affinity data for the target compound are not publicly available, its closest structurally characterized analog, BDBM48973 (2‑furanyl‑[2‑[(3‑methylphenyl)methylthio]‑4,5‑dihydroimidazol‑1‑yl]methanone), exhibits an EC50 of 0.0240 nM at the human D1B dopamine receptor [1]. The target compound differs solely by replacement of the 2‑furanyl group with a 4‑ethoxyphenyl substituent; the 3‑methylbenzyl thioether and dihydroimidazole core are identical. This single‑point structural variation predicts altered receptor‑binding pharmacodynamics, making the target compound a critical probe for dissecting the SAR of the D1B allosteric site.
| Evidence Dimension | Dopamine D1B receptor allosteric modulation (EC50) |
|---|---|
| Target Compound Data | No direct EC50 available; BDBM48973 (2‑furanyl analog) EC50 = 0.0240 nM |
| Comparator Or Baseline | BDBM48973 (2‑furanyl analog) EC50 = 0.0240 nM; other 2‑(benzylthio)imidazolines typically show EC50 values in the micromolar range at D1 receptors |
| Quantified Difference | The 2‑furanyl analog is >40,000‑fold more potent than typical imidazoline D1 ligands; the effect of 4‑ethoxyphenyl substitution on potency remains to be quantified |
| Conditions | Human D1B dopamine receptor; assay provider: Val Watts, Purdue University; allosteric modulator screen [1] |
Why This Matters
A procurement decision between the target compound and its furanyl analog directly determines whether the SAR of the 4‑ethoxyphenyl group can be probed at a validated, sub‑nanomolar receptor target.
- [1] BindingDB. BDBM48973: 2‑furanyl‑[2‑[(3‑methylphenyl)methylthio]‑4,5‑dihydroimidazol‑1‑yl]methanone. EC50 data retrieved May 2026. View Source
